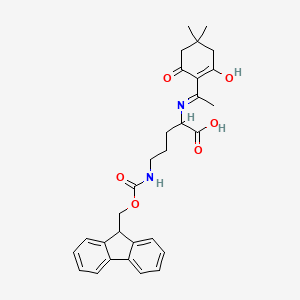
Dde-D-Orn(Fmoc)-OH
概要
説明
Dde-D-Ornithine(Fmoc)-OH is a compound used in peptide synthesis. It is a derivative of ornithine, an amino acid, and is protected by two groups: the Dde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl) group and the Fmoc (9-Fluorenylmethyloxycarbonyl) group. These protecting groups are used to prevent unwanted reactions during peptide synthesis, allowing for the selective deprotection and subsequent reactions at specific stages.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dde-D-Ornithine(Fmoc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of ornithine is first protected with the Dde group. This is achieved by reacting ornithine with 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl chloride in the presence of a base such as triethylamine.
Protection of the Side Chain: The side chain amino group of ornithine is then protected with the Fmoc group. This is done by reacting the Dde-protected ornithine with 9-Fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Industrial Production Methods
In an industrial setting, the production of Dde-D-Ornithine(Fmoc)-OH follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Dde-D-Ornithine(Fmoc)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Dde and Fmoc groups can be selectively removed under specific conditions. The Dde group is typically removed using hydrazine, while the Fmoc group is removed using a base such as piperidine.
Coupling Reactions: The deprotected amino groups can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Hydrazine: Used for the removal of the Dde group.
Piperidine: Used for the removal of the Fmoc group.
Coupling Reagents: Such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt) for peptide bond formation.
Major Products Formed
Deprotected Ornithine: After removal of the protecting groups.
Peptides: Formed through coupling reactions with other amino acids.
科学的研究の応用
Dde-D-Ornithine(Fmoc)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
作用機序
The mechanism of action of Dde-D-Ornithine(Fmoc)-OH involves the selective protection and deprotection of amino groups during peptide synthesis. The Dde and Fmoc groups prevent unwanted reactions, allowing for the stepwise assembly of peptides. The deprotection steps are carefully controlled to ensure that only the desired amino groups are exposed for subsequent reactions.
類似化合物との比較
Similar Compounds
Dde-D-Lysine(Fmoc)-OH: Similar to Dde-D-Ornithine(Fmoc)-OH but with lysine instead of ornithine.
Boc-D-Ornithine(Fmoc)-OH: Uses the Boc (tert-Butyloxycarbonyl) group instead of the Dde group for protection.
Cbz-D-Ornithine(Fmoc)-OH: Uses the Cbz (Carbobenzyloxy) group instead of the Dde group for protection.
Uniqueness
Dde-D-Ornithine(Fmoc)-OH is unique due to the combination of the Dde and Fmoc protecting groups, which provide selective and orthogonal protection strategies. This allows for greater flexibility and control in peptide synthesis compared to other protecting group combinations.
特性
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,31,37)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXWJOGKQWRDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


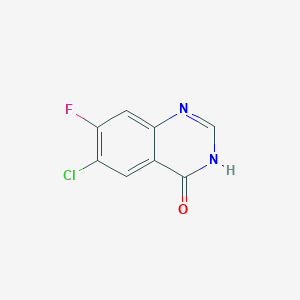
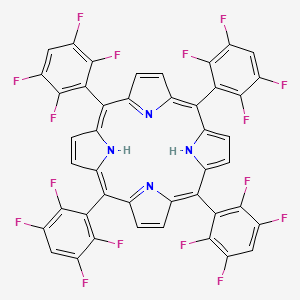
![7-(piperazin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1436875.png)
![6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1436877.png)
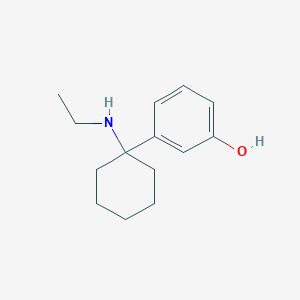
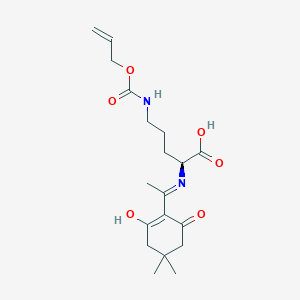
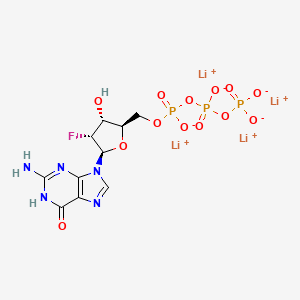

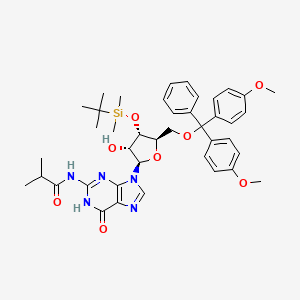
![2-Piperazin-1-YL-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B1436884.png)
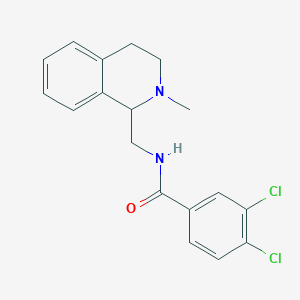

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B1436887.png)
![3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid](/img/structure/B1436891.png)
